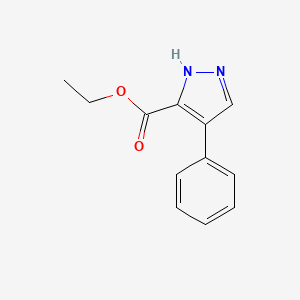

ethyl 4-phenyl-1H-pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUUXGPEWAUSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288372 | |

| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6963-62-8 | |

| Record name | 6963-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Phenyl 1h Pyrazole 3 Carboxylate and Its Analogues

Strategic Approaches to the Pyrazole (B372694) Core Synthesis

The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed to control the substitution pattern and achieve high yields.

Cyclocondensation Reactions Involving Hydrazines and 1,3-Dicarbonyl Compounds

The most fundamental and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. jk-sci.comnih.gov This approach offers a straightforward route to a wide array of pyrazole derivatives. For the synthesis of ethyl 4-phenyl-1H-pyrazole-3-carboxylate, a suitable 1,3-dicarbonyl precursor is ethyl 2,4-dioxo-4-phenylbutanoate. This intermediate can be prepared via a Claisen condensation reaction between acetophenone (B1666503) and diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. nih.gov

The subsequent reaction of the diketoester with hydrazine hydrate (B1144303) in a suitable solvent, such as glacial acetic acid, leads to the formation of the pyrazole ring through a cyclization and dehydration sequence. nih.govorganic-chemistry.org The reaction typically proceeds with the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent elimination of water to yield the aromatic pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.

A general scheme for the synthesis of ethyl 5-substituted-1H-pyrazole-3-carboxylates, which are isomers of the target compound, is presented below. The synthesis of this compound would follow a similar pathway, utilizing the appropriate 1,3-dicarbonyl starting material.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Acetophenone derivatives, Diethyl oxalate | Sodium ethoxide | Substituted ethyl-2,4-dioxo-4-phenylbutanoate derivatives |

| 2 | Substituted ethyl-2,4-dioxo-4-phenylbutanoate, Hydrazine hydrate | Glacial acetic acid | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives |

This table illustrates a general synthetic route to pyrazole-3-carboxylates via cyclocondensation. nih.govorganic-chemistry.org

Knorr Pyrazole Synthesis and its Adaptations for this compound

The Knorr pyrazole synthesis, first reported in 1883, is a classic name reaction that specifically describes the condensation of 1,3-dicarbonyl compounds with hydrazines. jk-sci.comacs.org This reaction can be catalyzed by acid and is highly effective for producing pyrazoles. jk-sci.com A variation of the Knorr synthesis involves the reaction of a β-ketoester with a hydrazine, which initially forms a hydrazone that then undergoes intramolecular cyclization. nih.gov

The synthesis of this compound can be considered an adaptation of the Knorr synthesis. The starting material, ethyl 2,4-dioxo-4-phenylbutanoate, possesses the necessary 1,3-dicarbonyl moiety. The reaction with hydrazine proceeds through the characteristic steps of the Knorr synthesis: nucleophilic attack of the hydrazine on one carbonyl group, formation of a hydrazone intermediate, and subsequent intramolecular condensation and dehydration to afford the stable aromatic pyrazole ring. The use of a non-symmetrical 1,3-dicarbonyl compound can lead to the formation of regioisomers, and controlling this selectivity is a key challenge in such syntheses.

Contemporary Methods for Regioselective Pyrazole Ring Formation

Achieving high regioselectivity in pyrazole synthesis is a major focus of modern organic chemistry. Several contemporary methods have been developed to address this challenge. For instance, the use of enaminone-type reagents has been shown to provide a high degree of regiocontrol. rsc.org A two-step synthesis involving the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the resulting hydrazone intermediates, has been used to prepare ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates with high regioselectivity. rsc.org

Another innovative approach involves a one-pot, three-component reaction of hydrazone dianions with diethyl oxalate to produce pyrazole-3-carboxylates in good yields. nih.gov Furthermore, regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been achieved using trichloromethyl enones as starting materials. The selectivity of this reaction is dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides tend to yield the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. nih.gov These methods showcase the progress in developing highly selective synthetic routes to complex pyrazole derivatives.

| Method | Key Reagents | Outcome | Reference |

| Enaminone-based | Diethyl [(dimethylamino)methylene]malonate, Arylhydrazines | Regioselective synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates | rsc.org |

| Hydrazone Dianions | Hydrazone dianions, Diethyl oxalate | Good yields of pyrazole-3-carboxylates | nih.gov |

| Trichloromethyl Enones | Trichloromethyl enones, Arylhydrazines (or their hydrochlorides) | Regiocontrolled synthesis of 1,3- or 1,5-carboxyalkyl-1H-pyrazoles | nih.gov |

This table summarizes contemporary methods for achieving regioselectivity in pyrazole synthesis.

Tandem Cross-Coupling/Electrocyclization Approaches to Substituted Pyrazoles

Tandem reactions that form multiple bonds in a single operation represent a highly efficient strategy for constructing complex molecules. A notable example is the synthesis of 3,4,5-trisubstituted pyrazoles through a tandem catalytic cross-coupling and electrocyclization of enol triflates and diazoacetates. jk-sci.comdergipark.org.tr This methodology offers excellent regiocontrol and access to structurally diverse pyrazoles. dergipark.org.tr

In this approach, an enol triflate undergoes a palladium-catalyzed cross-coupling reaction with a diazoacetate to form a vinyl diazoacetate intermediate. This intermediate then undergoes a thermal 1,5-electrocyclization to furnish the pyrazole ring. dergipark.org.tr Optimization of reaction conditions has identified Pd(PPh₃)₄ as an effective catalyst, with DMF as the solvent and N-methylmorpholine (NMM) as the base. dergipark.org.tr Heating the reaction mixture facilitates the electrocyclization step. dergipark.org.tr While this method has not been explicitly reported for the synthesis of this compound, it has been successfully applied to produce the closely related analogue, 3-tert-butyl 5-ethyl 4-phenyl-1H-pyrazole-3,5-dicarboxylate, demonstrating its potential for creating highly substituted pyrazoles with a phenyl group at the 4-position. dergipark.org.tr

Regioselective Functionalization Techniques at the Pyrazole Ring

The functionalization of a pre-formed pyrazole ring is a complementary strategy for accessing a wider range of derivatives. The inherent electronic properties of the pyrazole ring dictate the regioselectivity of these transformations.

Functionalization at the 4-position of the Pyrazole Ring

The 4-position of the pyrazole ring is generally electron-rich and thus susceptible to electrophilic substitution reactions. This provides a direct route for introducing various functional groups at this position. A key example of this is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of a pyrazole ring. nih.gov For instance, ethyl 1-phenyl-1H-pyrazole-3-carboxylate can be formylated at the 4-position to yield ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate. nih.govuni.luresearchgate.net

Another approach to functionalize the 4-position involves lithiation followed by quenching with an electrophile. This has been demonstrated in the synthesis of 4-phenyl-1H-pyrazoles substituted at the 3- and/or 5-positions, where an N-protected 4-phenylpyrazole was lithiated and then reacted with a formylating agent. rsc.org Additionally, Suzuki-Miyaura cross-coupling reactions have been utilized to introduce a phenyl group at the 4-position of a pre-functionalized pyrazole ring, such as dimethyl 4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate, to produce the corresponding 4-phenyl derivative. rsc.org

| Functionalization Reaction | Reagents | Resulting Functional Group |

| Vilsmeier-Haack | POCl₃, DMF | Formyl (-CHO) |

| Lithiation/Electrophilic Quench | n-BuLi, DMF | Formyl (-CHO) |

| Suzuki-Miyaura Cross-Coupling | Phenylboronic acid, Pd catalyst | Phenyl (-C₆H₅) |

This table outlines common methods for the functionalization of the pyrazole ring at the 4-position.

Esterification and Hydrolysis of the Carboxylate Moiety

The carboxylate group at the C-3 position of the pyrazole ring is a key functional handle that allows for the synthesis of a variety of derivatives, such as other esters or amides, through straightforward chemical transformations.

Esterification: The conversion of a pyrazole-3-carboxylic acid to its corresponding ethyl ester, such as this compound, is a fundamental esterification reaction. Standard methods, including the Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid. The reaction is often driven to completion by removing the water formed during the reaction. An alternative high-yield approach involves converting the pyrazole-3-carboxylic acid into a more reactive intermediate, such as an acid chloride. This intermediate readily reacts with various alcohols or N-nucleophiles to form the desired ester or amide derivatives, respectively. researchgate.net Studies on the esterification of pyrazole-3- and 4-carboxylic acids indicate that the reaction likely proceeds through a standard acyl-type (AAC2) mechanism, where the alcohol performs a nucleophilic attack on the protonated carboxylic acid. researchgate.net

Hydrolysis: Conversely, the ethyl ester of the pyrazole can be hydrolyzed back to the parent carboxylic acid. This reaction is typically carried out under basic conditions, for example, by heating the ester with an aqueous solution of a base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. The ease of this transformation makes the ethyl ester group an effective protecting group for the carboxylic acid functionality during other synthetic steps. The rate of both esterification and hydrolysis can be influenced by steric hindrance around the carboxyl group. researchgate.net

| Method | Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Fischer Esterification | Carboxylic acid, Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Equilibrium-driven reaction; often requires removal of water. researchgate.net |

| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride 2. Alcohol or Amine | Two-step process | Forms a highly reactive intermediate, leading to high yields for esters and amides. researchgate.net |

| Microwave-Assisted | Carboxylic acid, Alcohol, Acid Catalyst (e.g., H₂SO₄) | Sealed-vessel microwave irradiation | Can significantly reduce reaction times compared to conventional heating. researchgate.net |

Oxidation and Reduction Reactions of the Pyrazole Skeleton

The aromatic pyrazole ring is generally stable and resistant to oxidation under typical conditions. pharmdbm.com However, the substituents on the ring can be oxidized. For instance, alkyl groups attached to the pyrazole can be oxidized to the corresponding carboxylic acids using strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄). pharmdbm.com

In contrast, the pyrazole ring can undergo reduction. Catalytic hydrogenation of pyrazole using catalysts like palladium or platinum can lead to the saturation of the ring, yielding pyrazoline and subsequently pyrazolidine (B1218672) derivatives. pharmdbm.com This transformation alters the electronic and structural properties of the core heterocycle significantly.

Electrophilic and Nucleophilic Substitution Reactions on the Phenyl and Pyrazole Rings

Electrophilic Substitution: The pyrazole ring is an electron-rich heterocycle, but less so than pyrrole (B145914) due to the presence of the second, more electronegative nitrogen atom. quora.com Theoretical and experimental studies show that electrophilic aromatic substitution occurs preferentially at the C-4 position, which has the highest electron density. quora.comnih.gov Common electrophilic substitution reactions include:

Halogenation: Chlorination with reagents like sulfuryl chloride (SO₂Cl₂) or bromination with bromine in dioxane yields the 4-halo-pyrazole derivative. pharmdbm.com

Nitration: The introduction of a nitro group at the C-4 position requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. pharmdbm.commdpi.com

Sulfonation: Reaction with fuming sulfuric acid (oleum) results in the formation of pyrazole-4-sulfonic acid. pharmdbm.com

Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), is a common method to introduce a formyl (aldehyde) group at the C-4 position of the pyrazole ring. nih.gov

Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring is less common and generally requires the presence of good leaving groups. The C-3 and C-5 positions are more electron-deficient and thus more susceptible to nucleophilic attack. nih.gov For example, a chloro-substituent at the C-5 position can be displaced by a nucleophile like sodium azide (B81097) to introduce an azido (B1232118) group. mdpi.com In certain annelated pyrazole systems, nucleophilic substitution of a hydroxyl group with a chloride ion under acidic conditions has also been observed. researchgate.net

| Reaction Type | Position | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Electrophilic (Nitration) | C-4 | HNO₃ / H₂SO₄ | 4-Nitro-pyrazole | pharmdbm.com |

| Electrophilic (Bromination) | C-4 | Br₂ / Dioxane | 4-Bromo-pyrazole | pharmdbm.com |

| Electrophilic (Formylation) | C-4 | POCl₃ / DMF | Pyrazole-4-carbaldehyde | nih.gov |

| Nucleophilic Substitution | C-5 | NaN₃ (on 5-chloro-pyrazole) | 5-Azido-pyrazole | mdpi.com |

Catalytic Systems and Green Chemistry Principles in Synthesis

Modern synthetic chemistry emphasizes the use of efficient catalytic systems and adherence to green chemistry principles to create more sustainable and economical processes for producing compounds like this compound. nih.govresearchgate.net

Application of Homogeneous and Heterogeneous Catalysts in Pyrazole Synthesis

Catalysis is central to many pyrazole synthesis methods, offering improved reaction rates, yields, and selectivity. Both homogeneous and heterogeneous catalysts are widely used.

Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Examples include ruthenium complexes used for pyrazole synthesis from 1,3-diols and hydrazines via hydrogen transfer catalysis. acs.org Iridium and rhodium complexes have also been employed in dehydrogenative condensations and other cascade reactions to form the pyrazole ring. acs.orgnih.gov While often highly active and selective, a major drawback of homogeneous catalysts is the difficulty in separating them from the product mixture.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This facilitates easy separation and recycling, a key principle of green chemistry. nih.gov A wide array of heterogeneous catalysts have been developed for pyrazole synthesis, including:

Supported Metals: Copper supported on silica (B1680970) has been used for the cycloaddition of sydnones and alkynes. rsc.org

Metal Oxides: Simple and mixed metal oxides like CeO₂/SiO₂, Mn/ZrO₂, and CeO₂/ZrO₂ have proven effective as solid acid or base catalysts in multicomponent reactions to produce pyrazole derivatives. nih.govthieme-connect.comukzn.ac.za

Other Solid Catalysts: Materials like clay (montmorillonite K10), zeolites, and silica-supported sulfuric acid are also employed to catalyze the condensation reactions that form the pyrazole ring. thieme-connect.comresearchgate.net

Continuous Flow Reactor Technologies for Scalable Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch processing, especially for scalable production. mdpi.com In a flow system, reactants are pumped through a network of tubes or channels, where they mix and react. nih.gov Key benefits include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is crucial when dealing with hazardous or unstable intermediates like diazonium salts or hydrazines, which are often generated and consumed in situ. nih.govnih.gov

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to better yields and fewer byproducts.

Scalability: Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel). nih.gov

Automation: Flow systems are amenable to automation, allowing for streamlined, multi-step syntheses in a single, continuous process. nih.gov

Researchers have developed multi-step continuous flow setups for converting anilines into N-arylated pyrazoles, demonstrating the technology's capability for producing complex molecules efficiently and safely. nih.govnih.gov

Environmentally Benign Solvent Selection and Waste Minimization Strategies

Benign Solvent Selection: A major focus is replacing volatile and toxic organic solvents. Water has emerged as a versatile, inexpensive, and environmentally benign solvent for many pyrazole syntheses, often in conjunction with catalysts that are active in aqueous media. thieme-connect.comresearchgate.net Other green solvent options include deep eutectic solvents and bio-based solvents like ethanol. researchgate.net

Solvent-Free Reactions: An even greener approach is to conduct reactions under solvent-free conditions. tandfonline.comrsc.org This can be achieved by mixing solid reactants, sometimes with a catalytic amount of a phase-transfer catalyst or by using techniques like grinding or microwave irradiation to promote the reaction. tandfonline.commdpi.com These methods drastically reduce solvent waste.

Atom Economy and Waste Minimization: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly valued. researchgate.netnih.gov MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product, minimizing waste. The use of recyclable heterogeneous catalysts further contributes to waste reduction. nih.govnih.gov

Derivatization Strategies for Structural Diversity and Complex Architectures

The core structure of this compound offers multiple sites for chemical modification. Advanced synthetic strategies focus on exploiting these sites to build a library of analogues. These derivatization approaches are crucial for fine-tuning the molecule's physicochemical and pharmacological profiles. The primary points of modification include the C4-phenyl ring, the C3-ester group, and the N1 and C5 positions of the pyrazole ring, allowing for the attachment of diverse functionalities.

The phenyl group at the C4 position is a prime target for modification to explore structure-activity relationships (SAR). The introduction of various substituents on this ring can significantly influence the molecule's properties.

The synthesis of analogues with substituted phenyl rings often begins with appropriately modified precursors. For instance, the reaction of diethyl oxalate with substituted acetophenones in the presence of a base like sodium ethoxide yields substituted ethyl-2,4-dioxo-4-phenylbutanoate intermediates. These intermediates can then be cyclized with hydrazine hydrate to produce the desired ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylates. nih.gov This approach demonstrates that a wide variety of substituents on the phenyl ring can be accommodated within the synthetic scheme.

Another powerful method for introducing the phenyl group or its derivatives at a later stage is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for example, can be used to form the C-C bond between the pyrazole core and a phenylboronic acid derivative. rsc.orgmdpi.com This allows for the late-stage introduction of diverse phenyl groups, which is highly efficient for creating a library of compounds. For example, functionalization of a 4-iodo-pyrazole intermediate with various arylboronic acids facilitates the synthesis of 3,4-diarylpyrazoles. mdpi.comnih.gov

The nature of the substituent on the phenyl ring can impact reaction yields and conditions. Electron-donating or electron-withdrawing groups can alter the reactivity of the precursors, potentially requiring adjustments to the synthetic protocol.

Table 1: Examples of Substituted Phenyl Precursors and their Corresponding Pyrazole Products

| Precursor (Substituted Acetophenone) | Resulting Pyrazole Derivative | Synthetic Method | Reference |

| 3,4-Dimethoxyacetophenone | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Claisen condensation followed by cyclization | nih.gov |

| 2,3-Dimethoxyacetophenone | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Claisen condensation followed by cyclization | nih.gov |

| Phenylacetic acid | N-(tetrahydropyran-2-yl)-4-phenylpyrazole | Multi-step synthesis followed by lithiation | rsc.org |

The ethyl ester group at the C3 position is a critical functional handle that can be modified to create prodrugs. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as absorption, distribution, and metabolism. mdpi.com

Ester-based prodrugs are particularly common because they can effectively mask polar carboxylic acid groups, increasing lipophilicity and membrane permeability. nih.gov In the context of this compound, the ethyl ester itself can be considered a prodrug moiety. It is readily hydrolyzed by esterases, particularly human carboxylesterase 1 (CES1), which is abundant in the liver, to release the corresponding carboxylic acid. mdpi.comnih.gov This carboxylic acid is often the biologically active form of the molecule.

The design of pyrazole ester prodrugs has been successfully applied in the development of selective cyclooxygenase-2 (COX-2) inhibitors. mdpi.com By varying the alcohol portion of the ester, chemists can fine-tune the rate of hydrolysis and other properties. For instance, creating different alkyl or aryl esters can modulate the drug's oral bioavailability and duration of action. The double-prodrug dabigatran (B194492) etexilate, which incorporates an ethyl ester, serves as a prominent example of how this strategy can overcome poor cellular permeability. mdpi.com

Table 2: Prodrug Strategies Involving Ester Moieties

| Prodrug Moiety | Activating Enzyme | Purpose | General Example | Reference |

| Ethyl Ester | Carboxylesterases (e.g., CES1) | Enhance oral bioavailability, improve permeability | Oseltamivir, Enalapril | mdpi.comnih.gov |

| Pivaloyloxymethyl (POM) Ester | Esterases | Enhance permeability of polar drugs | Adefovir dipivoxil | mdpi.com |

| Hexyloxycarbonyl carbamide | Carboxylesterases | Mask ionizable groups, improve absorption | Dabigatran etexilate | mdpi.com |

Molecular hybridization is a strategy in drug design where two or more pharmacophores (structural units responsible for biological activity) are combined into a single molecule. This can lead to compounds with improved affinity, selectivity, or a dual mode of action. nih.gov The this compound scaffold is an excellent platform for hybridization, allowing for the attachment of other heterocyclic rings.

These hybrid molecules can be synthesized by constructing the second heterocyclic ring onto the pyrazole core or by coupling the pre-formed pyrazole with another heterocycle.

Annulation: The formyl group, which can be introduced at the C4-position via the Vilsmeier-Haack reaction, is a versatile precursor for building fused ring systems. researchgate.netchemmethod.com For example, a pyrazole-4-carbaldehyde can react with appropriate reagents to form fused systems like pyrazolo[4,3-c]pyridines. ktu.edu

Coupling Reactions: Precursors such as 4-(2-bromoacetyl)-1-phenyl-pyrazoles can be used to synthesize pyrazole derivatives bearing other heterocyclic rings, such as a 2-aminothiazole (B372263) moiety. nih.gov

Reaction with Hydrazines: The reaction of (E)-3-((2-oxo-5-arylfuran-3(2H)-ylidene)methyl)-4H-chromen-4-ones with hydrazine hydrate can yield hybrid structures containing both a furanone and a pyrazole ring. sciforum.net

This approach extends the chemical space accessible from the pyrazole core, creating molecules with potentially novel biological activities. hilarispublisher.com

A specialized form of molecular hybridization involves conjugating the pyrazole core to a known bioactive scaffold. This strategy aims to combine the pharmacological properties of both entities or to use one as a carrier or targeting group for the other. Pyrazole itself is considered a "privileged scaffold" due to its prevalence in approved drugs. jcchems.comnih.gov

Examples of this approach include:

Oxindole-Pyrazole Conjugates: The synthesis of conjugates between oxindoles (a scaffold found in many anticancer agents) and pyrazoles has led to the discovery of potent microtubule-binding anticancer agents. researchgate.net

Triterpene-Pyrazole Hybrids: Oleanolic acid, a natural triterpene with various biological activities, has been used as a scaffold. Fusing a substituted phenylpyrazole ring to the oleanane (B1240867) skeleton has produced inhibitors of glycogen (B147801) phosphorylase. nih.gov

Pyrano[2,3-c]pyrazoles: These fused heterocyclic systems, synthesized through multicomponent reactions involving hydrazine hydrate, ethyl acetoacetate (B1235776), and other reagents, have shown significant antibacterial activity. nih.gov

These synthetic efforts highlight the modularity of the pyrazole scaffold and its utility in constructing complex, multifunctional molecules for therapeutic applications. jcchems.com

Investigative Studies on the Biological Activities of Ethyl 4 Phenyl 1h Pyrazole 3 Carboxylate Derivatives

Antimicrobial Efficacy

Derivatives of ethyl 4-phenyl-1H-pyrazole-3-carboxylate have demonstrated notable antimicrobial activity against a spectrum of pathogenic microorganisms. The introduction of various substituents on the pyrazole (B372694) core and the phenyl ring has led to the development of compounds with significant potency.

Antibacterial Activity Spectrum and Potency against Gram-Positive and Gram-Negative Bacteria

A number of studies have highlighted the antibacterial potential of this compound derivatives. For instance, a series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and screened for their antibacterial properties against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. manipal.edu Several of these compounds exhibited excellent antibacterial activity, with some showing potency comparable to the standard drug Ceftriaxone. manipal.edu

In another study, novel 1,3-diphenyl pyrazole derivatives were synthesized and showed significant zones of growth inhibition against Acinetobacter baumannii, a challenging Gram-negative pathogen. uky.edu The minimum inhibitory concentration (MIC) for the active compounds was found to be as low as 4μg/mL. uky.edu

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives | Compound/Derivative | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Reference | | :--- | :--- | :--- | :--- | | | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. baumannii | | | Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate (21) | - | - | 0.038 (µmol/mL) | 0.067 (µmol/mL) | - | nih.gov | | Derivative 3c | - | - | - | - | - | manipal.edu | | Derivative 3f | - | - | - | - | - | manipal.edu | | Derivative 3k | - | - | - | - | - | manipal.edu | | Derivative 3l | - | - | - | - | - | manipal.edu | | 1,3-diphenyl pyrazole derivative | - | - | - | - | 4 | uky.edu | | Pyrazolo-thiazolin-4-one derivative 4a | - | - | 0.45 | - | - | nih.gov | | Pyrazolo-thiazolin-4-one derivative 5a | - | - | 0.46 | - | - | nih.gov | | Pyrazole containing thiophene-3-carboxylate derivative 7b | 0.22-0.25 | - | 0.22-0.25 | 0.22-0.25 | - | nih.gov |

Note: Dashes (-) indicate that data was not available in the cited sources.

Antifungal Activity Profile against Fungal Strains

The antifungal properties of this compound derivatives have also been a subject of investigation. A study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated their activity against several fungal organisms, including Candida albicans, C. parapsilosis, and C. tropicalis. nih.govsrce.hr Notably, ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than the standard antifungal drug fluconazole (B54011) against C. parapsilosis. researchgate.netnih.gov

Another study focusing on N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives reported their antifungal activity against various plant pathogenic fungi. nih.gov The findings suggest that substitutions on the pyrazole ring can significantly influence the antifungal potency. nih.gov

The table below presents the antifungal activity of specific derivatives.

Table 2: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain | MIC (µmol/mL) | Reference |

|---|---|---|---|

| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (16) | C. parapsilosis | 0.015 | researchgate.netnih.gov |

| N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative 6a | G. zeae | >50% inhibition at 100 µg/mL | nih.gov |

| N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivative 6b | G. zeae | >50% inhibition at 100 µg/mL | nih.gov |

Mechanisms of Antimicrobial Action at the Cellular and Molecular Level

The precise mechanisms of antimicrobial action for this compound derivatives are still under investigation, though several studies on related pyrazole compounds offer potential insights. For some pyrazole derivatives, the mode of action is believed to involve the disruption of the bacterial cell wall. nih.gov Other proposed mechanisms include the inhibition of essential cellular processes such as protein and nucleic acid synthesis. nih.gov Some pyrazole derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov The broad spectrum of activity observed for some derivatives suggests that they may act on multiple cellular targets. nih.gov

Evaluation against Clinically Relevant Drug-Resistant Microorganisms

A significant area of research is the evaluation of these compounds against drug-resistant bacteria. The emergence of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. nih.gov Studies have shown that certain pyrazole derivatives are effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.govscielo.br For instance, some 2-(3-alkyl-5-trifluoromethyl-1H-pyrazol-1-yl)-thiazoles have demonstrated potent activity against MRSA. scielo.br Furthermore, pyrazole derivatives incorporating a thiophene-3-carboxylate moiety have shown significant activity against a panel of MDR pathogens, acting as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov

Anti-inflammatory and Analgesic Properties

In addition to their antimicrobial effects, derivatives of this compound have been investigated for their anti-inflammatory and analgesic potential.

Modulation of Inflammatory Pathways, including Cyclooxygenase (COX) Inhibition

A primary mechanism underlying the anti-inflammatory activity of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Research has shown that certain pyrazole derivatives are potent and selective inhibitors of COX-2. nih.govnih.govrsc.org The selective inhibition of COX-2 over COX-1 is a desirable characteristic as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

A study on novel pyrazole-pyridazine hybrids demonstrated that some of these compounds exhibited higher COX-2 inhibitory action than the well-known selective COX-2 inhibitor, celecoxib. rsc.org These potent derivatives were also found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2). rsc.org Another study on polysubstituted pyrazoles identified compounds with distinctive COX-2 inhibition and selectivity, comparable to celecoxib. nih.gov

The analgesic effects of pyrazole derivatives have also been reported, often linked to their anti-inflammatory properties. nih.govthieme-connect.com For example, a piperazine (B1678402) derivative of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester demonstrated both anti-nociceptive and anti-inflammatory effects in animal models. nih.gov

In Vitro Assays for Anti-inflammatory Potency

The anti-inflammatory potential of this compound derivatives is frequently evaluated through various in vitro assays that measure their ability to modulate key inflammatory pathways. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for prostaglandin (B15479496) synthesis. Molecular modeling studies have shown that pyrazole analogs can effectively interact with the COX-2 active site through hydrogen bonding and other interactions, which supports their anti-inflammatory activity.

In addition to COX inhibition, the effect of these derivatives on cellular signaling cascades involved in inflammation is also investigated. For instance, a library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to pyrazoles, was screened for their capacity to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory genes. This screening identified several compounds with significant anti-inflammatory activity, demonstrating the utility of cell-based assays in identifying novel modulators of inflammation.

In Vivo Models for Assessing Anti-inflammatory and Analgesic Effects

The efficacy of this compound derivatives as anti-inflammatory and analgesic agents is confirmed through established in vivo animal models. A widely used method for assessing anti-inflammatory activity is the carrageenan-induced rat paw edema model. In this test, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling (edema) following administration of the test compound is measured over time.

For example, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated using this model. The study found that compounds Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate exhibited significant anti-inflammatory activity. Similarly, other studies have identified various substituted pyrazole derivatives that show excellent anti-inflammatory effects, with some achieving inhibition rates comparable to standard drugs like diclofenac (B195802) and nimesulide.

Analgesic properties are often evaluated using the acetic acid-induced writhing method in mice. This test measures a compound's ability to reduce the number of abdominal constrictions (writhings) induced by an injection of acetic acid. Several ethyl (5-substitutedacetamido)-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate derivatives demonstrated notable analgesic activity in this model, showing a significant reduction in writhing responses compared to control groups.

Table 1: In Vivo Anti-inflammatory and Analgesic Activity of Selected Pyrazole Derivatives

| Compound | Animal Model | Assay | Result | Reference |

| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f) | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory activity | |

| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e) | Rat | Carrageenan-induced paw edema | Significant anti-inflammatory activity | |

| Ethyl (5-(2-chlorobenzamido))-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate (5f) | Rat | Carrageenan-induced paw edema | Prominent anti-inflammatory activity | |

| Ethyl (5-acetamido)-3-methylthio-1-phenyl-1H-pyrazole-4-carboxylate (5a) | Mouse | Acetic acid-induced writhing | 60% analgesic activity compared to aspirin | |

| 1,3,4-trisubstituted pyrazole derivative (5a) | Rat | Carrageenan-induced paw edema | ≥84.2% inhibition |

Anticancer and Cytotoxic Potential

The pyrazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent activity against a wide array of cancer cell lines.

Inhibition of Cancer Cell Proliferation Across Various Cell Lines

Derivatives of this compound have shown significant antiproliferative activity against a diverse panel of human cancer cell lines. Research has demonstrated the cytotoxic effects of these compounds on cell lines derived from various cancers, including breast (MCF-7, MDA-MB-231), lung (A549), liver (HepG2), cervical (HeLa), and prostate (PC3) cancers.

For instance, a novel pyrazole derivative, GeGe-3, significantly restricted cell proliferation and metabolism in a range of cancer cell lines at micromolar concentrations. Another study on pyrazole-containing isolongifolanone (B1589518) derivatives found that one compound exhibited potent activity against the MCF-7 breast cancer cell line with an IC₅₀ value of 5.21 µM. The broad-spectrum activity highlights the potential of these derivatives as versatile anticancer agents.

Table 2: Antiproliferative Activity of Selected Pyrazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Pyrazole-containing isolongifolanone derivative (37) | MCF-7 | Breast Adenocarcinoma | 5.21 | |

| 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | Hepatocellular Carcinoma | 16.02 | |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | Hepatocellular Carcinoma | 6.78 | |

| 4-bromophenyl substituted pyrazole derivative | MCF-7 | Breast Adenocarcinoma | 5.8 | |

| 4-bromophenyl substituted pyrazole derivative | A549 | Lung Carcinoma | 8.0 | |

| 4-bromophenyl substituted pyrazole derivative | HeLa | Cervical Carcinoma | 9.8 | |

| GeGe-3 | PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa | Various | Active in the 10 µM range | |

| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | K562 | Chronic Myelogenous Leukemia | Highly Active | |

| 1H-benzofuro[3,2-c]pyrazole derivative (4a) | A549 | Lung Carcinoma | Highly Active | |

| Pyrazole derivative (5b) | - | - | IC₅₀ of 7.30 μM (Tubulin polymerization) |

Investigation of Apoptosis Induction Mechanisms

A key mechanism through which pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways.

Mechanistic investigations have revealed that certain pyrazole derivatives can induce the generation of reactive oxygen species (ROS) within cancer cells. This increase in ROS can lead to mitochondrial depolarization and the release of cytochrome C, which in turn activates a cascade of caspases (such as caspase-3 and caspase-8) that execute the apoptotic program.

Furthermore, these compounds have been shown to modulate the expression of key apoptosis-regulating proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and p53. For example, one study found that a pyrazole derivative induced apoptosis in triple-negative breast cancer cells by activating the caspase-3 signaling pathway. Other pyrazole derivatives have been observed to induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from dividing and proliferating.

Targeting Specific Cancer Cell Lines (e.g., Estrogen-Dependent Tumors, Ovarian Carcinoma)

Research has focused on the development of pyrazole derivatives that selectively target specific types of cancer. A significant area of investigation is their effect on estrogen-dependent tumors, particularly estrogen receptor-positive (ER+) breast cancer, which accounts for about 70% of breast cancer cases. Cell lines such as MCF-7 are commonly used as models for ER+ breast cancer. Numerous studies have reported the potent inhibitory effects of pyrazole derivatives against MCF-7 cells, suggesting a potential role for these compounds in endocrine therapies.

Beyond breast cancer, the cytotoxic potential of these derivatives has been evaluated against other specific cancer types. For instance, the novel pyrazolyl-urea compound GeGe-3 was tested against a panel that included SKOV-3, an ovarian adenocarcinoma cell line, demonstrating its broad applicability. The ability to modify the pyrazole scaffold allows for the design of compounds with enhanced selectivity and efficacy against particular cancer cell lines, such as those of the prostate (DU145), lung (A549), and cervix (HeLa).

Anti-estrogenic Effects and Selective Receptor Modulation

The effectiveness of pyrazole derivatives against estrogen-dependent tumors is often linked to their ability to interact with estrogen receptors (ERα and ERβ). These compounds can act as antagonists, blocking the binding of estrogen to its receptor and thereby inhibiting the growth-promoting signals in hormone-sensitive cancer cells.

Molecular docking studies have been employed to investigate the binding affinity of pyrazole derivatives to ERα. These computational studies help in predicting which structural modifications might lead to more potent antagonism. Research has shown that pyrazole derivatives can be designed to act as selective estrogen receptor modulators (SERMs), which can have antagonist effects in some tissues (like the breast) and agonist effects in others. For example, introducing a basic side chain to a pyrazole agonist was found to convert it into an antagonist. One such C(5) piperidinyl-ethoxy substituted pyrazole demonstrated a 20-fold higher binding affinity for ERα over ERβ and acted as an antagonist on both receptors. This selective modulation is a promising strategy for developing targeted therapies for ER+ breast cancer with potentially fewer side effects than traditional treatments.

Enzyme and Receptor Modulation

Derivatives of the this compound scaffold have demonstrated significant interactions with various enzymes and cellular receptors, highlighting their potential as therapeutic modulators.

Inhibition of Specific Enzyme Targets (e.g., Urease) and Kinetic Analysis

Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate, is a significant factor in pathologies caused by certain bacteria, such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for developing new anti-ulcer drugs. derpharmachemica.comderpharmachemica.comresearchgate.net A series of novel substituted pyrazoles, including ethyl 4-amino-1-(3-chloro-4-fluorophenyl)-5-cyano-1H-pyrazole-3-carboxylate, have been synthesized and evaluated for their urease-inhibitory activity. derpharmachemica.comderpharmachemica.com

Kinetic studies are crucial for understanding the mechanism of inhibition. For instance, studies on different pyrazole derivatives have revealed various modes of inhibition, including competitive, non-competitive, and mixed-type inhibition against urease. researchgate.net In one study, a phenylurea-pyridinium hybrid derivative demonstrated a mixed type of inhibition. researchgate.net Another investigation into arylmethylene hydrazine (B178648) derivatives found that the most potent compound acted as an uncompetitive inhibitor. researchgate.net These kinetic analyses, often employing Lineweaver-Burk plots, help to elucidate how these compounds interact with the enzyme's active site or allosteric sites. researchgate.net Molecular docking studies often complement these findings, showing how the pyrazole derivatives fit into the urease active site. derpharmachemica.comderpharmachemica.com

| Compound Type | Inhibition Finding | Kinetic Mechanism | Reference |

|---|---|---|---|

| Phenylurea-pyridinium hybrids | IC50 values in the range of 4.08 to 6.20 μM | Mixed-type | researchgate.net |

| Arylmethylene hydrazine derivatives | IC50 values ranging from 2.22 to 8.43 μM | Uncompetitive | researchgate.net |

| Thiophene-substituted pyrazoles | IC50 value of 0.94 μM for the most active compound | Non-competitive | researchgate.net |

| Ethyl 4-amino-1-(3-chloro-4-flurophenyl)-5-cyano-1H-pyrazole-3-carboxylate derivatives | Showed remarkable urease-inhibitory effect | Not specified | derpharmachemica.comderpharmachemica.com |

Interaction with Receptor Signaling Pathways and Ligand Binding Studies

The versatility of the pyrazole scaffold extends to its interaction with various receptor signaling pathways. Docking studies have shown that pyrazole derivatives can bind to the active sites of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and protein kinases like Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer progression. mdpi.com For instance, certain pyrazole-based hybrid heteroaromatics displayed effective binding with CDK2 protein, with minimum binding energies of -5.372 and -7.676 Kcal/mol for the most active compounds. mdpi.com

Furthermore, pyrazole-carboxamide derivatives carrying a sulfonamide moiety have been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes, with Ki values in the low micromolar to nanomolar range. nih.gov The most effective of these compounds showed a 20-fold stronger inhibitory effect on hCA II than the standard drug acetazolamide. nih.gov

Other studies have investigated the interaction of 1H-pyrazole-3-carboxamide derivatives with DNA. nih.govjst.go.jp These compounds have shown the ability to bind to the minor groove of DNA, with one derivative exhibiting a high binding affinity (K = 1.06 × 10^5 M⁻¹). nih.govjst.go.jp This interaction was strong enough to affect the DNA conformation and induce cleavage of supercoiled plasmid DNA, suggesting that DNA could be a direct target for the antitumor mechanisms of these pyrazole derivatives. nih.govjst.go.jp

Other Noteworthy Biological Activities

Beyond enzyme and receptor modulation, derivatives of this compound have been investigated for a range of other important biological functions.

Antiviral Activity and Mechanisms of Action

The pyrazole core is a key feature in the design of new antiviral agents. nih.gov A series of 4-substituted pyrazole derivatives, synthesized from a 5-chloro-4-formyl-3-methyl-1-phenylpyrazole precursor, were evaluated for their antiviral efficacy against the Newcastle disease virus (NDV). nih.gov The mechanism of action was assessed by the compounds' ability to inhibit virus-induced haemagglutination. nih.gov

In other research, N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)aniline derivatives were tested against a wide array of DNA and RNA viruses. frontiersin.org These studies aim to establish structure-activity relationships (SAR) to guide the design of more potent antiviral compounds by modifying various parts of the pyrazole scaffold, such as incorporating different heterocyclic moieties or altering linker side chains to enhance interaction with viral proteins. nih.govfrontiersin.org For example, it was reported that 1,3-diphenylpyrazole derivatives provided 95–100% protection to chicks against NDV. nih.gov

Antioxidant Properties and Free Radical Scavenging Capabilities

Many pyrazole derivatives exhibit significant antioxidant properties. Their capacity to scavenge free radicals has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), hydrogen peroxide (H₂O₂), and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov

For instance, a series of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives were screened for their antioxidant potential using DPPH, nitric oxide, hydroxyl radical, and hydrogen peroxide scavenging methods. semanticscholar.org Certain derivatives with specific substitutions showed potent antioxidant activity, sometimes exceeding that of standard antioxidants like ascorbic acid. nih.govsemanticscholar.org The antioxidant activity of pyrazoles is often attributed to the hydrogen-donating ability of the N-H proton on the pyrazole ring. nih.gov

| Compound Series | Assay Method | Key Finding | Reference |

|---|---|---|---|

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, Superoxide Scavenging | Several compounds showed excellent radical scavenging activity compared to ascorbic acid. | nih.gov |

| Pyz-1 and Pyz-2 | DPPH, ABTS, FRAP, H₂O₂ | Compounds demonstrated notable antioxidant properties. | nih.gov |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | DPPH, NO, Hydroxyl, H₂O₂ | Compounds 4c and 4e showed potent activity, stronger than the standard. | semanticscholar.org |

| Acylhydrazone derivatives of aminopyrazoles | In vitro radical scavenging | Confirmed good antioxidant properties for the acylhydrazone molecules. | researchgate.net |

Anticonvulsant Activity Evaluation

The potential of pyrazole-related structures in the management of seizures has also been a focus of research. In one study, a series of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazoles, which are open-chain analogues of known anticonvulsant quinolines, were synthesized and evaluated. nih.gov Their anticonvulsant activity was assessed using the maximal electroshock (MES) test in animals. nih.gov

The most potent compound in this series, 3-ethyl-4-(4-octyloxyphenyl)-4H-1,2,4-triazole, exhibited a median effective dose (ED₅₀) of 8.3 mg/kg in the MES test. nih.gov Another related compound showed a protective index (PI), a ratio of neurotoxicity to anticonvulsant potency, of 9.3, which was significantly better than the prototype drug phenytoin. nih.gov Further tests involving pentylenetetrazole, isoniazid, and thiosemicarbazide (B42300) were conducted to elucidate the possible mechanism of action. nih.gov Similarly, halogenated derivatives of 3-hydroxy-3-ethyl-3-phenylpropionamide, a structurally related compound, were tested in both MES and pentylenetetrazole (PTZ) seizure models, showing that halogen substitution could improve the pharmacotoxicological profile compared to the parent compound. nih.gov

Hypoglycemic Effects in Disease Models

The potential of pyrazole-containing compounds as hypoglycemic agents has been an area of active research. Studies on various pyrazole derivatives have shown promising results in animal models of diabetes. For instance, research on a series of substituted pyrazole-4-carboxylic acids demonstrated their in vivo activity as hypoglycemic agents. nih.gov Modelization of some of the more potent compounds in this series showed certain analogies to the known antidiabetic drug metformin, suggesting a potential for the design of novel antidiabetic drugs based on the pyrazole scaffold. nih.gov

In a separate line of investigation, novel 1,5-diaryl pyrazole-3-carbohydrazide derivatives were synthesized and evaluated for their hypoglycemic activity. nih.gov Several of these compounds exhibited significant reductions in plasma glucose levels in in vivo models, with some derivatives showing activity that surpassed that of the standard drug, glibenclamide. nih.gov These findings underscore the potential of the pyrazole nucleus in the development of new treatments for metabolic disorders. However, specific studies focusing exclusively on the hypoglycemic effects of this compound derivatives are not extensively documented in the reviewed literature, indicating a potential area for future research.

Herbicidal Activity and Agricultural Applications

The pyrazole moiety is a key component in several commercial herbicides, and research continues to explore new derivatives for weed management. journalijar.commdpi.com A significant mechanism of action for some pyrazole-based herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). journalijar.com This enzyme is crucial in plant amino acid metabolism, and its inhibition leads to plant death. journalijar.com

Studies on pyrazole derivatives containing a phenylpyridine moiety have shown moderate herbicidal activities in post-emergence treatments against various weeds. nih.gov For example, at a dosage of 150 g a.i./hm², some of these compounds demonstrated notable inhibition of weeds like Abutilon theophrasti. nih.gov Similarly, research on 4H-pyrazolo[3,4-d] nih.govnih.govjournalijar.comtriazine-4-ones, synthesized from 1-(substituted) phenyl-5-amino-1H-pyrazole-4-formate, revealed that several of these compounds displayed herbicidal activities, with some showing nearly 100% inhibition of Amaranthus retroflexus at a dosage of 375 g/hm². nyxxb.cn

While these studies highlight the herbicidal potential of the broader pyrazole class, there is a lack of specific data in the reviewed scientific literature on the herbicidal activity of derivatives of this compound. This points to an opportunity for further investigation to determine if this specific chemical backbone could be a source of new herbicidal agents.

Antihistaminic and Antiallergic Properties

The pyrazole structure has been investigated for a range of pharmacological activities, including anti-inflammatory effects, which can be related to antiallergic responses. For example, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.gov In this study, compounds such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov

While inflammation is a key component of allergic reactions, direct evaluation of the antihistaminic properties of these compounds, such as their ability to act as H1-antihistamines, is necessary to establish a clear antiallergic profile. nih.gov The reviewed literature, however, does not provide specific data on the antihistaminic or antiallergic activities of this compound derivatives. The promising anti-inflammatory results for related structures suggest that this is a potentially fruitful area for future research to explore new therapeutic agents for allergic conditions.

Mechanistic Elucidation and Molecular Interactions

Molecular Docking and Computational Chemistry for Target Identification

Computational methods are indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets. researchgate.net Molecular docking, in particular, allows for the prediction of the preferred binding orientation of a ligand to a macromolecule, providing insights into the binding affinity and the nature of the interactions. researchgate.netnih.gov

Ligand-Protein Binding Interactions and Energetic Analysis

Molecular docking studies on various pyrazole (B372694) derivatives have revealed key interaction patterns that contribute to their biological activities. For instance, in a study of pyrazole derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a compound bearing a para-chloro substitution on a phenyl ring demonstrated significant binding interactions within the kinase active site. nih.gov The binding energy of these interactions is a critical parameter, with lower values suggesting more favorable binding. For example, docking studies of pyrazole-thiadiazole derivatives against various protein kinases have reported minimum binding energies ranging from -8.57 to -10.35 kJ/mol, indicating strong potential for inhibition. researchgate.net

The energetic contribution of different forces can also be dissected. In a study on pyrazole derivatives as RET kinase inhibitors, the total binding free energy was calculated to be -233.399 kJ/mol, with van der Waals energy being the most significant contributor at -154.682 kJ/mol. nih.gov This highlights the importance of shape complementarity and hydrophobic interactions in the binding of these ligands. A study on diphenylpyrazole carboxylic acid inhibitors of Replication Protein A (RPA) further emphasized the role of halogen bonding, where a chlorine atom on the phenyl ring interacted favorably with a serine residue in the binding pocket. acs.org

The following table summarizes the energetic analysis from a molecular docking study of pyrazole-carboxamide derivatives against human carbonic anhydrase (hCA) isozymes.

| Compound | Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 6a | hCA I | -6.8 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| 6b | hCA I | -6.5 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| AAZ (Reference) | hCA I | -5.4 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| 6a | hCA II | -7.2 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| 6b | hCA II | -7.0 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| AAZ (Reference) | hCA II | -5.9 | His94, His96, His119, Thr199, Thr200, Zn+2 |

| Data adapted from a study on pyrazole-carboxamides bearing a sulfonamide moiety. nih.gov |

Prediction of Active Sites and Binding Modes within Biological Macromolecules

Computational docking is instrumental in predicting the specific active sites where ligands bind. For pyrazole derivatives targeting succinate (B1194679) dehydrogenase (SDH), docking studies have shown that the difluoromethyl pyrazole moiety is a key active group that occupies the binding site. researchgate.net The interactions often involve a combination of hydrogen bonds and hydrophobic interactions. For example, pyrazole-carboxamide derivatives were found to form π-cation and π-sigma bonds with arginine and isoleucine residues, respectively, within the SDH active site. researchgate.net Similarly, in the design of pyrazole derivatives as SARS-CoV-2 main protease (Mpro) inhibitors, tryptamine (B22526) and N-phenyl fragments were identified as critical for binding within the active site. nih.gov

The binding mode can be further elucidated by analyzing the specific atoms and functional groups involved in the interaction. In a study of pyrazole derivatives targeting thymidylate kinase (TMK), the benzene (B151609) ring, benzylidene, and oxygen groups were identified as the active sites participating in interactions with the protein. researchgate.net

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. frontiersin.org MD simulations have been successfully employed to validate the binding modes of pyrazole derivatives predicted by docking. nih.govnih.gov

A 100 ns MD simulation of a potent pyrazole-based RET kinase inhibitor showed that the protein-ligand complex reached stability after 20 ns, with the ligand itself stabilizing at 10 ns, confirming a stable binding conformation. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in MD simulations to assess the stability and flexibility of the complex. researchgate.net For a series of pyrazole-containing imide derivatives targeting Heat Shock Protein 90α (Hsp90α), MD simulations were used to explore the most probable binding mode and confirm the stability of the interaction. nih.govsci-hub.se

Pharmacophore Modeling and Rational Drug Design Principles

Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.netyoutube.com This model then serves as a template for designing or screening new molecules with potentially enhanced potency. frontiersin.orgnih.gov

For pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model (AHH.14) was developed, consisting of two hydrophobic groups and one hydrogen bond acceptor. nih.gov This model yielded a statistically significant 3D-QSAR model, which was validated externally, demonstrating its potential for designing new lead structures. nih.gov The pyrazole scaffold is often a key component of these pharmacophore models, providing a rigid framework for the optimal orientation of other functional groups. nih.gov

The principles of rational drug design involve the strategic modification of a lead compound to improve its pharmacological profile. frontiersin.org For pyrazole derivatives, this can include the addition or removal of functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties. frontiersin.org For example, the substitution of a benzene ring with a pyrazole ring in a series of Aurora kinase inhibitors resulted in compounds with improved potency and better drug-like properties. nih.gov

Biophysical Characterization of Compound-Target Interactions

Biophysical methods provide experimental validation of the interactions predicted by computational models. nih.gov Techniques such as fluorescence spectroscopy and Nuclear Magnetic Resonance (NMR) are invaluable for studying the binding events between compounds like ethyl 4-phenyl-1H-pyrazole-3-carboxylate and their biological targets. nih.gov

Spectroscopic Investigations of Binding Events (e.g., Fluorescence, NMR)

While pyrazole itself is non-fluorescent, appropriately substituted derivatives can exhibit fluorescence, making them useful as probes for studying biological systems. nih.govrsc.org The binding of a fluorescent pyrazole derivative to a protein can lead to changes in its fluorescence properties, such as quenching or enhancement of the emission intensity, which can be used to quantify the binding affinity. youtube.com

For example, the binding of a fluorescent pyrazoline derivative, (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP), to human and bovine serum albumin was studied using fluorescence spectroscopy. nih.gov The strong binding was evident from the fluorescence quenching and changes in fluorescence anisotropy. nih.gov The study determined binding constants for both 1:1 and 2:1 ligand-protein complexes, revealing a complex binding mechanism. nih.gov

The following table shows the binding constants for DSDP with serum albumins determined by fluorescence spectroscopy.

| Protein | Binding Stoichiometry (DSDP:Protein) | Binding Constant (K) |

| Human Serum Albumin (HSA) | 1:1 | 1.85 × 10⁵ M⁻¹ |

| Human Serum Albumin (HSA) | 2:1 | 1.37 × 10¹⁰ M⁻² |

| Bovine Serum Albumin (BSA) | 1:1 | 1.73 × 10⁵ M⁻¹ |

| Bovine Serum Albumin (BSA) | 2:1 | 1.47 × 10¹⁰ M⁻² |

| Data from a study on the binding interactions of a bioactive pyrazole-based fluorophore with serum proteins. nih.gov |

Isothermal Titration Calorimetry and Surface Plasmon Resonance Studies

A comprehensive search of scientific literature reveals a notable absence of specific studies employing Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) for this compound. These techniques are instrumental in characterizing the thermodynamics and kinetics of biomolecular interactions, providing crucial data on binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of a compound with its biological target.

The lack of published ITC and SPR data for this specific compound indicates that its direct binding partners and the energetic profile of such interactions have not been publicly characterized. Such studies are vital for understanding the primary mechanism of action at a molecular level.

Cellular Pathway Analysis and Omics Approaches

Detailed investigations into how this compound affects cellular machinery through pathway analysis and omics technologies are similarly not available in the current body of scientific literature.

Research specifically detailing the perturbation of cellular signaling cascades by this compound is not presently found in published studies. Many pyrazole derivatives are known to act as inhibitors of various kinases and other enzymes, thereby modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. researchgate.net However, without targeted studies, the specific signaling pathways modulated by this particular compound remain speculative.

There is no available data from transcriptomic (e.g., microarray, RNA-seq) or proteomic (e.g., mass spectrometry-based proteomics) studies for this compound. These powerful "omics" approaches provide a global view of the changes in gene and protein expression within a cell or organism upon treatment with a compound. Such analyses are critical for identifying molecular targets, understanding off-target effects, and elucidating the broader biological impact.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Effects on Biological Activity and Selectivity

The nature and position of substituents on the ethyl 4-phenyl-1H-pyrazole-3-carboxylate framework are critical determinants of its biological function.

The substitution pattern on the phenyl ring dramatically modulates the biological activity of pyrazole (B372694) derivatives. Studies have shown that the presence of electron-withdrawing groups tends to enhance potency more than electron-donating groups. mdpi.com

Halogens: The introduction of halogen atoms has a significant effect. In a series of N-(trifluoromethyl)phenyl substituted pyrazoles, chloro and bromo derivatives demonstrated improved antibacterial activity, with a minimum inhibitory concentration (MIC) as low as 3.12 μg/mL against several bacterial strains. nih.gov In another study on pyrazole-based analogues of lamellarin O, compounds bearing a fluorine substituent showed the most advantageous cytotoxicity against human colon cancer cell lines (HCT116, HT29, and SW480). nih.gov Specifically, compound 6m in the study, an ethyl carboxylate derivative with a fluorine at the R² position of a phenyl group, was the most active, with GI₅₀ concentrations as low as 1.441 μM. nih.gov

Hydroxyl Groups: The presence of a hydroxyl group can also confer significant activity. Research on pyrazoline derivatives has indicated that a 2-OH group on the phenyl ring at the 5-position of the pyrazoline core contributes to increased analgesic and anti-inflammatory activities. pharmatutor.org

Trifluoromethyl (CF₃) Groups: The CF₃ group, a well-known bioisostere, is frequently incorporated into pharmacologically active molecules. nih.gov In one study, a trifluoromethyl-substituted derivative showed good antibacterial activity with an MIC value of 3.12 μg/mL against a methicillin-resistant Staphylococcus aureus (MRSA) strain. nih.gov Another study on isoxazolol pyrazole carboxylates revealed that substituting a methyl group with a trifluoromethyl group at the C-3 position of the pyrazole ring significantly weakened antifungal activity. mdpi.com

The following table summarizes the impact of various phenyl ring substitutions on the biological activity of related pyrazole compounds.

| Compound Series | Substituent | Position | Biological Activity | Key Finding (IC₅₀/MIC) | Reference |

| N-phenyl substituted pyrazoles | Chloro, Bromo | Phenyl Ring | Antibacterial | MIC = 3.12 µg/mL | nih.gov |

| N-phenyl substituted pyrazoles | Trifluoromethyl | Phenyl Ring | Antibacterial | MIC = 3.12 µg/mL | nih.gov |

| Ethyl pyrazole-5-carboxylates | Fluorine | Phenyl Ring | Cytotoxicity (Colon Cancer) | GI₅₀ = 1.441 µM | nih.gov |

| Pyrazoline derivatives | Hydroxyl | Phenyl Ring | Anti-inflammatory | Increased Activity | pharmatutor.org |

| Isoxazolol pyrazole carboxylates | Trifluoromethyl | Pyrazole Ring (C-3) | Antifungal | Weakened Activity | mdpi.com |

The conversion of the ester to a carboxylic acid can have a profound impact on biological activity. For instance, in a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, the replacement of the trifluoromethyl group with a carboxylic acid led to the complete elimination of antibacterial activity. nih.gov This suggests that for certain biological targets, the ester form is essential for activity, likely influencing properties such as cell permeability and target binding.

The size of the alkyl group in the ester can also modulate metabolic stability. While direct studies on this compound are limited, research on other aromatic esters has shown that metabolic stability in plasma can be inversely proportional to the size of the alkoxyl group. This suggests that methyl esters are often more metabolically stable than their ethyl, propyl, or butyl counterparts. This principle is important in drug design, where the ester group can be fine-tuned to achieve a desired rate of metabolic conversion.

Substitution at the nitrogen atoms of the pyrazole ring is a common strategy for modifying the biological profile of these compounds. The nature of the substituent at the N-1 position can influence both the reactivity of other parts of the molecule and its interaction with biological targets.

For example, studies on 5-aminopyrazoles have shown that the substituent at the N-1 position affects the reactivity of the amino group at the C-3 position. When the N-1 position is attached to a phenyl group, the reactivity is high. However, if the N-1 substituent is an electron-donating methyl group, the activity of the C-3 amino group is significantly reduced. mdpi.com

In the context of antifungal agents, N-phenyl pyrazole carboxamides have been shown to exhibit notable activity. researchgate.net The synthesis of various N-substituted derivatives, such as N-aryl and N-alkyl compounds, allows for the exploration of a wide chemical space to optimize activity. For instance, a series of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives were synthesized and shown to inhibit the growth of A549 lung cancer cells. nih.gov

Conformational Analysis and its Correlation with Biological Activity

X-ray crystallography studies of related compounds have revealed a wide range of these dihedral angles, indicating significant conformational flexibility within this class of molecules.

In one pyrazolo[3,4-b]pyridine derivative, the dihedral angle between the benzene (B151609) ring and the pyrazole ring is 35.08 (10)°. nih.gov

In another related structure, dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate, the bromophenyl ring is twisted almost perpendicularly to its attached pyrazole ring, with a dihedral angle of 88.95 (9)°. nih.gov

This variation in conformation can directly impact biological activity. While a direct correlation is not always explicitly drawn in every study, it is a fundamental principle of medicinal chemistry that molecular shape governs drug-receptor interactions. A more planar conformation might be favorable for interactions involving π-π stacking, whereas a more twisted conformation might be required to fit into a specific pocket of an enzyme or receptor. The observed high activity of some of these compounds suggests that their specific conformations are conducive to binding with their respective biological targets.

The table below presents crystallographically determined dihedral angles for several related pyrazole derivatives.

| Compound | Rings | Dihedral Angle (°) | Reference |

| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Benzene & Pyrazole | 35.08 (10) | nih.gov |

| Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Benzene & Pyridine | 36.26 (9) | nih.gov |

| Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate | Bromophenyl & Pyrazole | 88.95 (9) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are most important for bioactivity.

Several QSAR studies have been performed on pyrazole derivatives to predict their potential as therapeutic agents. These studies often employ various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For example, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. These models indicated that the inhibitory activity was significantly influenced by adjacency and distance matrix descriptors, which relate to the topology and connectivity of the atoms in the molecule. Such models have been used to design new compounds with potentially high potency.

In another approach, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to pyrazole carboxamide derivatives to explore their antifungal activity. These models provide contour maps that visualize regions where steric or electrostatic modifications are likely to enhance or diminish activity, guiding the rational design of more effective fungicides.

Insights from X-ray Crystallography and Hirshfeld Surface Analysis on Molecular Interactions